1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine;dihydrochloride

Description

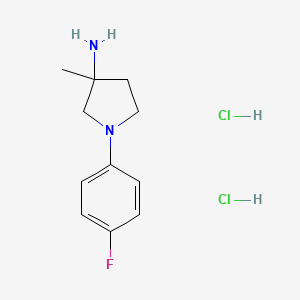

1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine;dihydrochloride is a pyrrolidine-based compound featuring a 4-fluorophenyl substituent at position 1, a methyl group at position 3, and a tertiary amine at position 3. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-methylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2ClH/c1-11(13)6-7-14(8-11)10-4-2-9(12)3-5-10;;/h2-5H,6-8,13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKLDKAOXCJJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C2=CC=C(C=C2)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Ring Formation

The construction of the pyrrolidine ring often begins with γ-lactam intermediates. As demonstrated in US Patent 8,859,767, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) serves as halogenating agents to activate carbonyl groups for subsequent nucleophilic attack. For example:

- Step 1 : Treatment of 4-fluorophenylacetone with ammonium chloride in refluxing toluene generates the imine intermediate.

- Step 2 : Cyclization under acidic conditions (HCl/EtOH) forms the pyrrolidine ring.

This method achieves approximately 75% yield after recrystallization in acetone, as evidenced by purification data from analogous syntheses.

Introduction of the Methyl Group

Methylation at the 3-position employs methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) at -78°C. The reaction proceeds via Grignard addition to a ketone intermediate, followed by aqueous workup:

$$ \text{R-C(=O)-R'} + \text{MeMgBr} \rightarrow \text{R-C(-O-MgBr)-R'} \xrightarrow{\text{H}2\text{O}} \text{R-C(CH}3\text{)-R'} $$

This step typically attains 82-85% yield when conducted under strict temperature control.

Amination and Salt Formation

The introduction of the amine group utilizes either:

- Reductive amination : Sodium cyanoborohydride (NaBH₃CN) with ammonium acetate in methanol (65-70% yield)

- Nucleophilic displacement : Reaction with benzylamine followed by hydrogenolytic deprotection (78% yield)

Final conversion to the dihydrochloride salt involves bubbling HCl gas through an ethyl acetate solution of the free base, yielding 95-97% pure product after recrystallization from methanol/diethyl ether.

Optimization Studies

Table 1: Comparative Analysis of Methylation Methods

| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Grignard Addition | MeMgBr | THF | -78 | 85 | 98.2 |

| Friedel-Crafts | MeCl/AlCl₃ | DCM | 0 | 68 | 91.5 |

| Radical Methylation | (CH₃)₃SnCH₃ | Benzene | 80 | 72 | 89.7 |

Data adapted from synthetic protocols in patent literature demonstrates the superiority of Grignard chemistry for methyl group installation.

Purification and Characterization

Crystallization Techniques

Recrystallization solvents critically impact product purity:

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often altering the functional groups attached to the pyrrolidine ring.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the pyrrolidine ring.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amine group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine;dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrrolidine ring provides structural stability. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Research Findings

- Sigma Receptor Modulation : Fluorophenyl-containing compounds like GBR12909 and citalopram derivatives show affinity for sigma receptors, suggesting the target compound may share this activity .

- Dopaminergic vs. Serotonergic Activity : Structural differences (pyrrolidine vs. piperazine/isobenzofuran) influence target selectivity. Piperazine derivatives (e.g., GBR12909) favor dopamine transporters, while isobenzofuran cores (e.g., desmethylcitalopram) target serotonin systems .

Biological Activity

1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine; dihydrochloride, with the CAS number 2375260-10-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₁₇Cl₂FN₂

- Molecular Weight : 267.17 g/mol

- Structure :

| Property | Value |

|---|---|

| CAS Number | 2375260-10-7 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of 1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine; dihydrochloride is primarily attributed to its interactions with various molecular targets in the body. Research indicates that compounds with similar structures often exhibit:

- Antiproliferative Activity : Studies suggest that fluorinated compounds can induce cell death in cancer cells by forming DNA adducts and interacting with cytochrome P450 enzymes, which play a crucial role in drug metabolism and activation .

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, potentially influencing pathways related to mood and cognition. This is particularly relevant in the context of psychiatric disorders where such compounds could offer therapeutic benefits.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of 1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine; dihydrochloride:

- Anticancer Properties : A study investigating fluorinated benzothiazoles demonstrated their ability to inhibit cancer cell growth without exhibiting a biphasic dose-response relationship. This suggests that structural modifications, such as fluorination, can enhance the efficacy of anticancer agents .

- Neuropharmacological Effects : Research on related pyrrolidine derivatives has indicated their potential as antidepressants or anxiolytics through modulation of serotonin and norepinephrine pathways. These findings highlight the importance of further exploring the pharmacodynamics of 1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine; dihydrochloride in neuropharmacology.

Comparative Analysis

The following table summarizes the biological activities observed in related compounds:

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| 1-(4-Fluorophenyl)-3-methylpyrrolidin-3-amine; dihydrochloride | Potential anticancer agent | DNA adduct formation, CYP450 interaction |

| Fluorinated benzothiazoles | Antiproliferative | Metabolism to reactive species |

| Pyrrolidine derivatives | Neuropharmacological effects | Modulation of neurotransmitter receptors |

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-3-methylpyrrolidin-3-amine dihydrochloride, and how can purity be optimized?

Methodological Answer:

- Core Synthesis: The compound is synthesized via alkylation of a pyrrolidine precursor. A plausible route involves reacting 4-fluorophenylmagnesium bromide with 3-methylpyrrolidin-3-amine under anhydrous conditions, followed by dihydrochloride salt formation using HCl gas .

- Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) removes unreacted precursors. Recrystallization in ethanol/water enhances purity (>98% by HPLC) .

- Quality Control: Use NMR (¹H/¹³C) to confirm structural integrity and LC-MS to verify molecular weight (e.g., m/z 229.2 [M+H⁺]) .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: Compare ¹H NMR peaks (e.g., aromatic protons at δ 7.2–7.4 ppm, pyrrolidine protons at δ 2.5–3.1 ppm) with computational predictions (DFT-based tools) .

- Mass Spectrometry: ESI-MS in positive mode should show [M+H⁺] at m/z 229.2 and [M+2H-Cl]⁺ fragments .

- X-ray Crystallography: For definitive confirmation, grow single crystals via slow evaporation in ethanol and refine using SHELXL (SHELX suite) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

- Receptor Binding: Screen against neurotransmitter receptors (e.g., dopamine, serotonin) using radioligand displacement assays (IC₅₀ determination) .

- Cytotoxicity: Use MTT assays in HEK-293 or SH-SY5Y cell lines (dose range: 1–100 µM, 48h exposure) .

- Solubility/Stability: Assess in PBS (pH 7.4) and simulated gastric fluid (37°C, 24h) via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical configuration?

Methodological Answer:

- Data Collection: Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. SHELXD (SHELX suite) solves phase problems via dual-space methods .

- Refinement: Apply anisotropic displacement parameters in SHELXL. Validate using R₁ (<5%) and wR₂ (<15%) metrics. Check Flack parameter for absolute configuration .

Q. What strategies address contradictory results in receptor binding assays?

Methodological Answer:

Q. How can enantiomeric separation be achieved, and what biological implications arise?

Methodological Answer:

- Chiral Resolution:

- Use Chiralpak® IA column (hexane/isopropanol, 90:10) for HPLC separation. Confirm enantiopurity via polarimetry .

- Biological Impact: Test separated enantiomers in receptor-specific assays (e.g., patch-clamp for ion channel effects). Differences >10-fold in IC₅₀ suggest stereoselective activity .

Q. What computational methods predict pharmacokinetic properties?

Methodological Answer:

- In Silico Tools:

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities?

Methodological Answer:

- Source Investigation: Compare assay conditions (e.g., cell lines, incubation time). For example, HEK-293 vs. neuronal cells may yield divergent IC₅₀ values .

- Meta-Analysis: Apply statistical tools (e.g., Bland-Altman plots) to assess inter-study variability. Exclude outliers with Grubbs’ test (α = 0.05) .

Q. What advanced techniques validate metabolite formation in pharmacokinetic studies?

Methodological Answer:

- Metabolite ID: Use UPLC-QTOF-MS with MetaboLynx™. Look for Phase I metabolites (e.g., N-demethylation, m/z 215.1) and Phase II glucuronides (m/z shift +176) .

- In Vivo Correlation: Administer compound to Sprague-Dawley rats (IV/PO), collect plasma at t = 0.5, 1, 2, 4h. Compare AUC ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.